molecular formula C17H14FNO6 B460871 Methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 674805-38-0

Methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460871
CAS No.: 674805-38-0
M. Wt: 347.29g/mol
InChI Key: QAPLMEPNTNSNOK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by:

  • A pyrano[3,2-b]pyran core with an 8-oxo group.
  • A 4-fluorophenyl substituent at position 4.
  • A hydroxymethyl group at position 5.
  • A methyl ester at position 3.

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO6/c1-23-17(22)13-12(8-2-4-9(18)5-3-8)15-14(25-16(13)19)11(21)6-10(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPLMEPNTNSNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Organocatalytic Domino Reactions Under Ultrasound Irradiation

A highly efficient method for synthesizing pyrano[3,2-b]pyran derivatives involves a three-component domino reaction using L-proline as an organocatalyst under ultrasound irradiation. For the target compound, the reaction proceeds via:

  • Knoevenagel condensation : 4-Fluorobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated intermediate.

  • Michael addition : Kojic acid attacks the electrophilic double bond of the intermediate.

  • Cyclization and tautomerization : Intramolecular hemiacetal formation followed by keto-enol tautomerism yields the pyrano[3,2-b]pyran core.

Conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: 20 mol% L-proline

  • Temperature: Ambient (25–30°C)

  • Ultrasound frequency: 40 kHz

  • Reaction time: 15–20 minutes

  • Yield: 88–92%

The ultrasound-enhanced method accelerates reaction kinetics by improving mass transfer and reducing activation energy, making it superior to conventional heating.

Solvent-Free Catalysis Using SnCl4/SiO2 Nanoparticles

Tin tetrachloride supported on silica gel nanoparticles (SnCl4/SiO2 NPs ) enables solvent-free synthesis of pyrano[3,2-b]pyran derivatives. The protocol involves:

  • Knoevenagel adduct formation : 4-Fluorobenzaldehyde and methyl cyanoacetate condense to generate an α-cyanocinnamate.

  • Nucleophilic attack : Kojic acid undergoes Michael addition to the adduct.

  • Cyclodehydration : Intramolecular cyclization forms the fused pyran system.

Optimized parameters :

  • Catalyst loading: 0.004 g SnCl4/SiO2 NPs per mmol substrate

  • Temperature: 60–70°C

  • Reaction time: 10–15 minutes

  • Yield: 89–94%

The nano-catalyst’s high surface area and Lewis acidity facilitate rapid bond formation while minimizing side reactions. Post-reaction, the catalyst is recoverable via filtration and reusable for up to five cycles without significant activity loss.

Mechanistic Insights

Role of Catalysts in Reaction Pathways

L-proline acts as a bifunctional catalyst, activating the aldehyde via hydrogen bonding and deprotonating the active methylene compound to initiate Knoevenagel condensation. In contrast, SnCl4/SiO2 NPs polarize the carbonyl group of the aldehyde, enhancing electrophilicity for nucleophilic attack.

Stereochemical Considerations

The 4-fluorophenyl group at position 4 adopts an equatorial conformation in the pyran ring, minimizing steric hindrance with the hydroxymethyl group at position 6. This spatial arrangement is stabilized by intramolecular hydrogen bonding between the C6 hydroxymethyl and C8 carbonyl groups.

Comparative Analysis of Synthetic Methods

Parameter Ultrasound/L-Proline SnCl4/SiO2 NPs
Reaction time15–20 minutes10–15 minutes
TemperatureAmbient60–70°C
SolventAqueous ethanolSolvent-free
Catalyst recyclabilityNot reported5 cycles
Isolated yield88–92%89–94%

Both methods achieve high yields, but the solvent-free protocol offers advantages in environmental sustainability and operational simplicity.

Side Reactions and Byproduct Formation

  • Aldol condensation : Excess aldehyde may self-condense, forming diarylidenemalononitrile derivatives.

  • Hydrolysis : Prolonged reaction times in aqueous media can hydrolyze the methyl ester to carboxylic acid.

  • Oxidation : The C8 keto group may undergo further oxidation under acidic conditions, necessitating inert atmospheres for sensitive substrates.

Work-Up and Purification

  • Quenching : Reactions are quenched with ice-cold water to precipitate crude product.

  • Filtration : Solids are collected via vacuum filtration and washed with cold ethanol.

  • Recrystallization : Purification is achieved using ethanol/water (4:1 v/v), yielding white crystalline solids.

Spectroscopic Characterization Data

Spectrum Key Peaks Assignment
1H NMR δ 6.85–7.45 (m, 4H)4-Fluorophenyl aromatic protons
δ 5.12 (s, 1H)C4-H (pyran ring)
δ 4.45 (s, 2H)C6 hydroxymethyl
13C NMR δ 170.5 (COOCH3)Ester carbonyl
δ 162.1 (C-F, J = 245 Hz)Fluorophenyl substituent
IR 3320 cm⁻¹ (N-H stretch)Amino group
1725 cm⁻¹ (C=O stretch)Ester and ketone carbonyls

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Halogenation or alkylation at the amino or hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain synthesized derivatives showed inhibition of cancer cell proliferation in various cancer lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests showed that it possesses notable antibacterial and antifungal properties. For example, derivatives were tested against common bacterial strains and exhibited effective inhibition of growth, suggesting potential use in developing new antimicrobial agents.

Enzyme Inhibition

One of the most promising applications of methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is its role as an enzyme inhibitor. Specifically, it has been studied as a tyrosinase inhibitor, which is relevant in treating conditions like hyperpigmentation and melanoma. A particular derivative demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid.

Case Studies

StudyFindingsApplication
Antitumor Activity Certain derivatives showed apoptosis induction in cancer cellsPotential anticancer drug development
Antimicrobial Activity Effective against bacterial strains such as E. coli and Staphylococcus aureusDevelopment of new antibiotics
Enzyme Inhibition Competitive inhibition of tyrosinase with IC50 = 7.69 ± 1.99 μMTreatment for hyperpigmentation

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen Substituents
  • 4-Chlorophenyl Analogue (Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, ): Molecular formula: C₁₇H₁₄ClNO₆; molecular weight: 363.75. Compared to the 4-fluorophenyl derivative, the chlorine atom increases molecular weight by ~18 Da and may enhance lipophilicity (logP) due to its larger atomic radius and polarizability . Safety data for similar chlorinated derivatives highlight precautions against heat and ignition sources .
  • 2-Chlorophenyl Analogue (Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, ): Molecular formula: C₁₇H₁₄ClNO₆; molecular weight: 363.75. Predicted density: 1.53 g/cm³; boiling point: 622.5°C .
Functionalized Aromatic Rings
  • Ethoxy-Methoxyphenyl Analogue (2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, ): Molecular formula: C₁₉H₁₈N₂O₆; molecular weight: 370.4. Ether and methoxy groups enhance solubility in polar solvents and may modulate pharmacokinetic properties .

Variations in the Functional Group at Position 3

Ester vs. Nitrile Groups
  • Carbonitrile Derivatives (e.g., 6g in ): Example: 2-Amino-4-(3-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile. IR spectra show a sharp nitrile stretch at ~2194 cm⁻¹, absent in ester derivatives. Nitriles may confer greater metabolic stability but reduced aqueous solubility compared to esters .
  • Benzyl Ester Analogue (Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, ): Molecular formula: C₂₃H₁₈FNO₆; molecular weight: 423.37.
  • Ethyl Ester Analogue (Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, ): Ethyl esters balance solubility and metabolic stability, with longer alkyl chains delaying hydrolysis compared to methyl esters .

Physicochemical and Spectral Comparisons

Compound (Position 3 Group) Substituent (Position 4) Molecular Weight Key Spectral Features
Methyl ester (Target) 4-Fluorophenyl 363.75* IR: ~1700 cm⁻¹ (ester C=O)
Carbonitrile (6g) 3-((4-Fluorobenzyl)oxy)phenyl 484.45 IR: 2194 cm⁻¹ (C≡N)
Benzyl ester 4-Fluorophenyl 423.39 NMR: δ 5.07 (benzyl -CH₂-)
4-Chlorophenyl methyl ester 4-Chlorophenyl 363.75 Predicted pKa: 15.28

*Molecular weight inferred from chlorophenyl analogue ().

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex heterocyclic compound that exhibits significant biological activity, particularly as a tyrosinase inhibitor . This property makes it a candidate for applications in skin whitening agents and treatments for hyperpigmentation.

Chemical Structure and Properties

The compound features a unique pyrano[3,2-b]pyran core structure with the following key substituents:

  • Amino group at the 2-position
  • Hydroxymethyl group at the 6-position
  • Oxo group at the 8-position
  • Carboxylate moiety
  • Fluorophenyl substituent , which enhances its biological activity

The molecular formula is C17H14FNO6C_{17}H_{14}FNO_6 with a molecular weight of approximately 347.29 g/mol .

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, making this compound valuable in cosmetic formulations aimed at reducing skin pigmentation. Molecular docking studies have demonstrated that this compound binds effectively to the active site of tyrosinase through hydrogen bonding and hydrophobic interactions, thereby inhibiting its catalytic activity .

Comparative Analysis with Analog Compounds

The following table summarizes some structural analogs of this compound and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyldihydropyrano[3,2-b]pyranSimilar core structure without fluorineTyrosinase inhibitor
Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxoContains benzyl instead of methylAntimicrobial properties
2-Amino-4-(bromophenyl)-6-(hydroxymethyl)-8-oxoBromine substitutionPotential anti-inflammatory effects

The unique fluorinated substitution in this compound enhances its biological activity compared to its analogs .

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the inhibition of tyrosinase by various compounds indicated that those structurally similar to methyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo exhibited varying degrees of inhibition. The presence of the fluorine atom was correlated with enhanced inhibitory action .
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests on related compounds showed that they maintained high cell viability (≥91%) across tested concentrations (1 μM to 10 μM), suggesting a favorable safety profile for further development .

Q & A

Basic Question: What are the key synthetic routes for preparing this compound, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves a multi-step approach, starting with Kojic acid derivatives as precursors. For example, condensation reactions under microwave-assisted conditions can form the pyrano[3,2-b]pyran core. Key intermediates, such as 2-amino-4-(4-fluorophenyl) derivatives, are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized using FT-IR (to confirm hydroxyl, carbonyl, and amino groups) and 1^1H/13^{13}C NMR (e.g., hydroxymethyl protons at δ ~4.75 ppm in DMSO-d6_6) .

Basic Question: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1650–1680 cm1^{-1}, amino N–H at ~3336 cm1^{-1}) .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.0 ppm for 4-fluorophenyl), hydroxymethyl (δ ~4.75 ppm), and methyl carboxylate (δ ~3.7 ppm). 13^{13}C NMR confirms the carbonyl (δ ~165 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) .

Advanced Question: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time (from 24h to 2h) and minimizes side products .
  • In-line Analytics : Monitor reactions via TLC or HPLC (e.g., Chromolith® columns) to track intermediate formation .

Advanced Question: How do computational methods aid in understanding bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinity to enzymes (e.g., Pfmrk kinase) by analyzing hydrogen bonds and hydrophobic interactions with the 4-fluorophenyl and hydroxymethyl groups .
  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets), prioritizing derivatives with lower binding energies .

Advanced Question: How to resolve contradictions in spectroscopic data between batches?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize batch variability .
  • Advanced Characterization : Use X-ray crystallography (as in Ev7) to resolve ambiguous NMR signals or confirm stereochemistry .
  • HPLC Purity Analysis : Compare retention times and peak areas (e.g., using Purospher® STAR columns) to identify impurities .

Basic Question: What purification strategies are recommended for isolating the final compound?

Methodological Answer:

  • Column Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (≥99%) .

Advanced Question: How to evaluate enzymatic inhibition and cellular permeability?

Methodological Answer:

  • In Vitro Assays : Test inhibition of kinases (e.g., Pfmrk) via ADP-Glo™ assays, measuring IC50_{50} values .
  • Caco-2 Cell Models : Assess permeability using LC-MS to quantify apical-to-basolateral transport (Papp_{app} >1×106^{-6} cm/s indicates good bioavailability) .

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